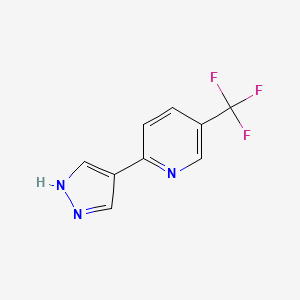

2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine” is an organic compound that contains a pyrazole ring and a pyridine ring. The pyrazole ring is a five-membered ring with two nitrogen atoms while the pyridine ring is a six-membered ring with one nitrogen atom. The compound also contains a trifluoromethyl group, which is a functional group consisting of three fluorine atoms attached to a carbon atom .

Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of the pyrazole and pyridine rings, and the trifluoromethyl group. The exact structure would depend on the specific positions of these groups in the molecule .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific reagents and conditions used. The pyrazole and pyridine rings could potentially undergo various substitution reactions, while the trifluoromethyl group could be involved in reactions such as nucleophilic substitution or elimination .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the specific structure of the compound. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and stability .Aplicaciones Científicas De Investigación

Mechanoluminescent and Efficient OLEDs

Research has demonstrated the use of Pt(II) phosphors bearing pyridinyl pyrazolate chelates, which include derivatives of "2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine," in mechanoluminescent devices and organic light-emitting diodes (OLEDs). These complexes have shown remarkable photophysical properties, including mechanoluminescence and concentration-dependent photoluminescence, making them suitable for high-performance OLEDs with stable chromaticity and adequate color-rendering index (Huang et al., 2013).

Versatile Coordination Chemistry

The coordination chemistry of 2,6-bis(pyrazolyl)pyridines, closely related to "this compound," has been extensively reviewed. These compounds serve as versatile ligands, forming complexes with luminescent properties suitable for biological sensing and iron complexes with unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Photoinduced Tautomerization

Studies on 2-(1H-pyrazol-5-yl)pyridines and their derivatives have unveiled their capability to undergo three types of photoreactions: excited-state intramolecular, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These properties suggest potential applications in the development of optical materials with tunable photophysical behaviors (Vetokhina et al., 2012).

Single Molecule Magnet Features

A tetranuclear μ2/μ3-carbonato Dy(III) bis-pyrazolylpyridine cluster has shown single-molecule magnet features, indicating the potential for applications in quantum computing and information storage. This material displays slow magnetization reversal, a characteristic valuable for developing new magnetic materials (Gass et al., 2012).

Synthesis and Biomedical Applications

The synthesis and biomedical applications of 1H-pyrazolo[3,4-b]pyridines, which include "this compound" derivatives, have been thoroughly reviewed. These compounds exhibit significant industrial, biological, and medicinal properties, demonstrating the chemical versatility and potential of such molecules in various applications (Donaire-Arias et al., 2022).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3/c10-9(11,12)7-1-2-8(13-5-7)6-3-14-15-4-6/h1-5H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADYVHMOFPFEOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)C2=CNN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2868881.png)

![(2Z)-2-[(3-chloro-4-fluorophenyl)sulfonylhydrazinylidene]-N-(3,5-dimethylphenyl)chromene-3-carboxamide](/img/structure/B2868882.png)

![1-methyl-5-(2-oxo-2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2868888.png)

![7,7,9-Trimethyl-2-[3-(trifluoromethyl)phenyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B2868890.png)

![1,9-Dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B2868897.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2868899.png)